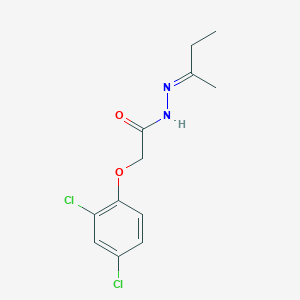
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide, also known as Propanil, is a widely used herbicide in agriculture. It was first introduced in the 1960s and has since become a popular choice for controlling weeds in rice fields. Propanil is known for its effectiveness in controlling grassy weeds and broadleaf weeds, making it an essential tool for farmers.
Wirkmechanismus
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in chloroplasts, which prevents the production of ATP and NADPH. This ultimately leads to the death of the plant. 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide is absorbed by the roots and leaves of plants and is translocated throughout the plant, making it an effective herbicide.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide has been shown to have toxic effects on non-target organisms, such as fish and aquatic plants. It can also have harmful effects on human health if not properly handled. 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide can cause skin irritation and respiratory problems if inhaled. Long-term exposure to 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide has been linked to an increased risk of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide is a widely used herbicide and has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and can be used in a variety of lab experiments. However, 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide can have toxic effects on non-target organisms, which can limit its use in certain experiments. Proper safety precautions should be taken when handling 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide to minimize the risk of exposure.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide. One area of interest is the development of new herbicides that are less toxic to non-target organisms. Another area of research is the study of 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide resistance in weeds and the development of strategies to overcome this resistance. Additionally, there is a need for further studies on the long-term effects of 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide on human health and the environment.
Synthesemethoden
The synthesis method of 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide involves the reaction of 2,4-dichlorophenol with isobutyraldehyde to form 2-(2,4-dichlorophenoxy)propanal. This intermediate is then reacted with acetohydrazide to form 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide. The reaction scheme is shown below:
2,4-dichlorophenol + isobutyraldehyde → 2-(2,4-dichlorophenoxy)propanal
2-(2,4-dichlorophenoxy)propanal + acetohydrazide → 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide has been extensively studied for its herbicidal properties. It is commonly used in rice fields to control weeds, which can significantly improve crop yield. 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide has also been studied for its effects on non-target organisms, such as fish and aquatic plants. Studies have shown that 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide can have toxic effects on these organisms, highlighting the need for proper application and management practices.
Eigenschaften
Molekularformel |
C12H14Cl2N2O2 |
|---|---|
Molekulargewicht |
289.15 g/mol |
IUPAC-Name |
N-[(E)-butan-2-ylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-3-8(2)15-16-12(17)7-18-11-5-4-9(13)6-10(11)14/h4-6H,3,7H2,1-2H3,(H,16,17)/b15-8+ |
InChI-Schlüssel |
MTHASZXDDQMTER-OVCLIPMQSA-N |
Isomerische SMILES |
CC/C(=N/NC(=O)COC1=C(C=C(C=C1)Cl)Cl)/C |
SMILES |
CCC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C |
Kanonische SMILES |
CCC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)

